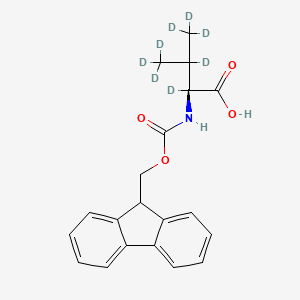

Fmoc-L-Val-OH-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,3,4,4,4-pentadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3,2D3,12D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-CHKHYCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Val-OH-d8: Principles, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Val-OH-d8 is a deuterated, stable isotope-labeled amino acid derivative crucial for modern proteomics, drug development, and peptide chemistry. Its primary application lies in its use as a building block in solid-phase peptide synthesis (SPPS) and as an internal standard for quantitative mass spectrometry-based proteomics. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling precise quantification of proteins and peptides. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in Fmoc-based SPPS, and its role in quantitative proteomics workflows.

Core Concepts and Physicochemical Properties

This compound is a derivative of the proteinogenic amino acid L-valine. It features two key chemical modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the substitution of eight hydrogen atoms with deuterium.

-

Fmoc Protecting Group: The Fmoc group is a base-labile protecting group essential for the stepwise synthesis of peptides.[1] It remains stable under the acidic conditions used to remove side-chain protecting groups, allowing for an orthogonal protection strategy.[2][3] The Fmoc group is typically removed using a mild base, most commonly piperidine.[1][3]

-

Deuterium Labeling (d8): The eight deuterium atoms replace the hydrogens on the isopropyl side chain and the α-carbon. This isotopic labeling results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is the basis for its use in quantitative mass spectrometry.[4][][6]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | (CD₃)₂CDCD(NH-Fmoc)COOH | [7] |

| Molecular Weight | 347.43 g/mol | [4][7] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Assay Purity | ≥99% (CP) | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 143-145 °C (lit.) | [4] |

| Optical Activity | [α]20/D -17°, c = 1 in DMF | [4] |

| Mass Shift | M+8 | [4] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several scientific domains.

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS to generate peptides containing a stable isotope-labeled valine residue. These labeled peptides are indispensable for various applications, including:

-

Quantitative Proteomics: As internal standards for the absolute quantification of proteins.[6]

-

NMR Studies: To aid in the structural elucidation of peptides and proteins.

-

Metabolic Labeling: To trace the fate of amino acids in metabolic pathways.[]

Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics.[] While SILAC traditionally uses ¹³C or ¹⁵N labeled amino acids, deuterium labeling offers an alternative approach.[8][9][10] Peptides containing d8-valine can be readily distinguished from their natural counterparts by mass spectrometry, allowing for the relative or absolute quantification of proteins.[4][]

Internal Standards in Mass Spectrometry

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[11][12][13] Because this compound has nearly identical chemical and physical properties to the unlabeled form, it co-elutes during chromatography and experiences similar ionization efficiency, thus effectively correcting for variations in sample preparation and instrument response.[14]

Experimental Protocols

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual synthesis of a peptide using this compound. The specific resin and coupling reagents may vary depending on the desired C-terminal functionality and the peptide sequence.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Methodology:

-

Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[1] Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[15]

-

First Amino Acid Coupling (Loading):

-

If starting with a pre-loaded resin, proceed to step 3.

-

For manual loading, dissolve the first Fmoc-protected amino acid (e.g., this compound) and an activating agent (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).[15]

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.[15]

-

Wash the resin extensively with DMF to remove the piperidine and dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) by dissolving it with an activating agent and a base in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3).

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove the side-chain protecting groups.[1]

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Quantitative Proteomics using a Labeled Peptide Standard

This workflow outlines the use of a synthesized peptide containing d8-valine as an internal standard for the absolute quantification of a target protein in a complex biological sample.

Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide.

Methodology:

-

Protein Extraction: Extract proteins from the biological sample of interest.

-

Spiking of Internal Standard: Add a precisely known amount of the purified synthetic peptide containing the d8-valine label to the protein extract.

-

Proteolytic Digestion: Digest the protein mixture, including the spiked-in standard, into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification:

-

Identify the elution profiles for both the endogenous (light) and the labeled (heavy) versions of the target peptide.

-

Calculate the ratio of the peak areas of the light and heavy peptides.

-

Since the amount of the heavy peptide is known, the absolute amount of the endogenous peptide, and thus the target protein, can be determined.[6]

-

Conclusion

This compound is a highly versatile and valuable reagent for researchers in the fields of peptide chemistry, proteomics, and drug development. Its well-defined chemical properties and the distinct mass shift provided by the deuterium labeling enable the synthesis of high-quality, isotopically labeled peptides. These labeled peptides are critical tools for the precise and accurate quantification of proteins in complex biological systems, contributing to a deeper understanding of cellular processes and the development of new therapeutics. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective utilization of this compound in the laboratory.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]

- 6. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

Deuterated L-Valine for Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of stable isotopes, particularly deuterium, into peptide structures represents a significant advancement in peptide-based drug development and structural biology. Deuterated L-valine, a non-proteinogenic amino acid, serves as a powerful tool to enhance the therapeutic potential and analytical characterization of peptides. This technical guide provides a comprehensive overview of the synthesis, applications, and analytical methodologies associated with the use of deuterated L-valine in peptide synthesis. By leveraging the kinetic isotope effect (KIE), researchers can modulate metabolic stability and improve pharmacokinetic profiles, leading to more robust and efficacious peptide therapeutics.

The Kinetic Isotope Effect and its Impact on Peptide Properties

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a molecule leads to a phenomenon known as the kinetic isotope effect (KIE).[1] The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, resulting in a higher activation energy for reactions involving the cleavage of this bond. In the context of peptide metabolism, which often involves enzymatic reactions targeting C-H bonds, deuteration can significantly slow down the rate of degradation.

This strategic deuteration offers several key advantages:

-

Enhanced Metabolic Stability: By replacing hydrogen atoms at sites susceptible to enzymatic attack, the metabolic half-life of the peptide can be extended.[1][2]

-

Improved Pharmacokinetic Profile: A longer half-life can lead to reduced dosing frequency and improved patient compliance.[1][3][4]

-

Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the formation of potentially harmful byproducts.[1]

-

Increased Bioavailability: Enhanced stability can lead to greater systemic exposure of the therapeutic peptide.

Quantitative Impact of Deuteration

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). For primary deuterium KIEs, where the C-H bond is broken in the rate-determining step, this value can range from 2 to 10. Secondary KIEs, where the deuterated bond is not broken but is near the reaction center, are typically smaller.

| Parameter | Description | Typical Value/Effect |

| Primary Deuterium KIE (kH/kD) | Ratio of reaction rates for C-H vs. C-D bond cleavage in the rate-determining step. | 2 - 10 |

| Secondary Deuterium KIE (kH/kD) | Isotope effect when the C-D bond is not broken but is adjacent to the reaction center. | 1.1 - 1.5 |

| Half-Life (t1/2) Extension | Increase in the in vivo half-life of a peptide due to reduced metabolic clearance. | Can be several-fold, depending on the peptide and site of deuteration.[2][5][6][7][8] |

| Metabolic Clearance (CL) | Rate at which a drug is removed from the body. | Reduced due to slower enzymatic degradation.[3] |

| Area Under the Curve (AUC) | Total drug exposure over time. | Increased due to slower clearance.[3] |

Synthesis of Peptides Containing Deuterated L-Valine

The incorporation of deuterated L-valine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The primary modification to the standard procedure is the use of Fmoc-L-valine-d8 (or other deuterated variants) in place of the non-deuterated amino acid at the desired position in the peptide sequence.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a Deuterated Peptide

This protocol outlines the manual synthesis of a generic peptide containing a deuterated L-valine residue on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-valine-d8)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Diethyl ether (cold)

-

Solid Phase Peptide Synthesis vessel

-

Shaker or vortexer

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in the synthesis vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling (for each amino acid in the sequence):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

For incorporation of deuterated valine, use Fmoc-L-valine-d8 in this step.

-

-

Repeat Deprotection and Coupling:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Analytical Characterization of Deuterated Peptides

The analysis of peptides containing deuterated L-valine requires techniques that can confirm the incorporation of the isotope and assess the purity and structural integrity of the final product.

Mass Spectrometry

Mass spectrometry (MS) is the primary tool for confirming the successful incorporation of deuterated L-valine. The mass of the deuterated peptide will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated. For L-valine-d8, this corresponds to an 8 Dalton mass shift. High-resolution mass spectrometry can be used to verify the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural analysis of peptides in solution. The incorporation of deuterated L-valine can simplify complex proton NMR spectra by reducing the number of proton signals, which can aid in resonance assignment and the determination of the three-dimensional structure of the peptide.[9]

Experimental Protocol: NMR Sample Preparation and Analysis

Materials:

-

Purified deuterated peptide

-

NMR buffer (e.g., phosphate buffer in 90% H2O / 10% D2O or 100% D2O)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in the chosen NMR buffer to a final concentration of 0.5-2 mM.

-

Transfer the solution to a clean NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) proton NMR spectrum to assess the overall quality of the sample.

-

Acquire two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain through-bond and through-space proton correlations, respectively.

-

For peptides labeled with 13C and 15N, heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Data Analysis:

-

Process the NMR data using appropriate software.

-

Assign the proton resonances to specific amino acid residues in the peptide sequence. The absence of specific proton signals for the deuterated valine residue will confirm its incorporation.

-

Use the NOESY data to calculate inter-proton distances and determine the three-dimensional structure of the peptide.

-

Caption: Conceptual diagram of the kinetic isotope effect.

Applications in Drug Development and Research

The use of deuterated L-valine in peptide synthesis has significant implications for various areas of research and drug development.

Improving Peptide Therapeutics

As previously discussed, the primary application is in the development of peptide drugs with improved pharmacokinetic profiles. This is particularly relevant for peptides that are rapidly cleared from the body, limiting their therapeutic efficacy.

Probing Enzyme Mechanisms

The KIE can be used as a tool to investigate the mechanisms of enzymes that metabolize peptides. By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can determine if C-H bond cleavage is a rate-limiting step in the enzymatic reaction.

Structural Biology

In NMR spectroscopy, the selective incorporation of deuterated amino acids simplifies spectra and facilitates the structural determination of larger and more complex peptides and proteins.

Case Study: Deuterated L-Valine in a GPCR Ligand

G protein-coupled receptors (GPCRs) are a major class of drug targets. Many peptide hormones and neurotransmitters act as ligands for GPCRs. The metabolic instability of these peptide ligands is a significant hurdle in developing them as therapeutics.

Consider a hypothetical peptide agonist for a GPCR that contains a valine residue critical for receptor binding but also a site of metabolic degradation. By synthesizing this peptide with deuterated L-valine at this position, the following benefits could be realized:

-

Prolonged Receptor Activation: The increased metabolic stability of the deuterated peptide would lead to a longer residence time at the receptor, potentially resulting in more sustained downstream signaling.

-

Reduced Dosing: The improved pharmacokinetic profile could allow for less frequent administration of the therapeutic peptide.

Caption: General GPCR signaling pathway activated by a peptide ligand.

Metabolic Pathways of Valine

Valine, as a branched-chain amino acid (BCAA), undergoes a specific catabolic pathway. Understanding this pathway is crucial for predicting the metabolic fate of valine-containing peptides and the potential impact of deuteration. The initial step in valine catabolism is a transamination reaction, followed by oxidative decarboxylation. Deuteration at the α- or β-carbon of valine could potentially slow down these initial metabolic steps.

Caption: Simplified metabolic pathway of L-valine.

Conclusion

The use of deuterated L-valine in peptide synthesis is a powerful and versatile strategy for enhancing the therapeutic properties of peptide-based drugs and for advancing our understanding of their structure and function. By leveraging the kinetic isotope effect, researchers can rationally design peptides with improved metabolic stability and pharmacokinetic profiles. The synthetic and analytical methods described in this guide provide a foundation for the successful implementation of this technology in drug discovery and development. As our ability to precisely engineer molecules at the atomic level continues to grow, the strategic use of deuterated amino acids like L-valine will undoubtedly play an increasingly important role in the future of peptide science.

References

- 1. lifetein.com [lifetein.com]

- 2. scispace.com [scispace.com]

- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Peptide Half-Life Extension: Divalent, Small-Molecule Albumin Interactions Direct the Systemic Properties of Glucagon-Like Peptide 1 (GLP-1) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidation based Half-Life Extension Service - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

An In-Depth Technical Guide to Isotopic Labeling with Fmoc-L-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Valine-d8, a deuterated, protected amino acid crucial for modern proteomics, drug development, and structural biology. This document details its properties, applications, and includes specific experimental protocols for its use in solid-phase peptide synthesis and quantitative proteomics workflows.

Introduction to Isotopic Labeling and Fmoc-L-Valine-d8

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes. This substitution, while minimally affecting the chemical properties of the molecule, imparts a detectable mass shift. This principle is fundamental to a variety of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Fmoc-L-Valine-d8 is a stable isotope-labeled (SIL) amino acid. The "d8" signifies that eight hydrogen atoms in the valine molecule have been replaced by deuterium, a heavy isotope of hydrogen. The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a temporary protecting group for the α-amino group of the valine, which is essential for its use in controlled, stepwise solid-phase peptide synthesis (SPPS).[1]

The primary applications for Fmoc-L-Valine-d8 include its use as an internal standard in quantitative proteomics, as a tracer for metabolic pathway analysis, and as a tool in biomolecular NMR for protein structure and dynamics studies.[2][3]

Properties of Fmoc-L-Valine-d8

A thorough understanding of the physicochemical properties of Fmoc-L-Valine-d8 is essential for its effective application. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8, Fmoc-Val-OH-d8 | [2][4] |

| Molecular Formula | (CD3)2CDCD(NH-FMOC)COOH | [2][4] |

| Molecular Weight | 347.43 g/mol | [2][4] |

| CAS Number (Labeled) | 1007834-06-1 | [2] |

| CAS Number (Unlabeled) | 68858-20-8 | [2] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity | ≥98% (CP) | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 143-145 °C | [4] |

| Solubility | Soluble in DMF | [1] |

| Storage | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [2] |

Core Applications and Experimental Protocols

Fmoc-L-Valine-d8 is a versatile tool with applications spanning multiple disciplines. This section provides detailed experimental protocols for its primary uses.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Valine-d8 is incorporated into synthetic peptides to serve as internal standards for quantitative mass spectrometry. The synthesis follows the standard Fmoc-SPPS workflow.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

This protocol is adapted for a standard manual synthesis on a 0.1 mmol scale.

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide or Wang resin, ~300 mg for 0.1 mmol scale).

-

Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]

-

If starting with a pre-loaded resin, proceed to step 2. If loading the first amino acid, follow standard resin loading protocols.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.

-

Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

-

-

Coupling of Fmoc-L-Valine-d8:

-

In a separate vial, dissolve Fmoc-L-Valine-d8 (3-5 equivalents, e.g., 0.3-0.5 mmol) and a coupling reagent such as HCTU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.[7]

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated Fmoc-L-Valine-d8 solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[8]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[7]

-

-

Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the dry resin.[8]

-

Agitate for 1-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.

-

Filter the cleavage mixture to separate the resin and collect the peptide solution.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Quantitative Proteomics

In quantitative proteomics, a peptide synthesized with Fmoc-L-Valine-d8 is used as a Stable Isotope-Labeled (SIL) internal standard. This standard is spiked into a biological sample at a known concentration. The relative abundance of the endogenous (light) peptide and the SIL (heavy) standard is then determined by mass spectrometry, allowing for precise quantification.

Caption: Workflow for quantitative proteomics using a SIL peptide.

-

Protein Extraction and Digestion:

-

Extract total protein from the biological sample using a suitable lysis buffer.

-

Quantify the total protein concentration (e.g., using a BCA assay).

-

Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.

-

-

Spiking in the SIL Standard:

-

Accurately quantify the synthesized and purified SIL peptide containing Valine-d8.

-

Add a known amount of the SIL peptide to the digested biological sample. The amount should be optimized to be within the linear range of detection of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.

-

-

LC-MS/MS Analysis:

-

Analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The "light" (endogenous) and "heavy" (SIL) peptides will co-elute from the LC column but will be separated by their mass-to-charge (m/z) ratio in the mass spectrometer.

-

-

Data Analysis:

-

Extract the ion chromatograms for both the light and heavy peptide pairs.

-

Calculate the area under the curve for each peak.

-

The ratio of the peak areas (Heavy/Light) is used to determine the absolute quantity of the endogenous peptide, as the concentration of the heavy standard is known.

-

Metabolic Tracing

Deuterium-labeled valine can be used to trace the metabolic fate of this essential amino acid through various catabolic pathways. By introducing L-Valine-d8 into a cell culture or organism, researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry.

The catabolism of valine is a multi-step process that occurs primarily within the mitochondria. It begins with a transamination reaction, followed by oxidative decarboxylation, and a series of subsequent reactions that ultimately convert valine into succinyl-CoA, which can then enter the citric acid cycle.[9]

Caption: Simplified pathway of L-valine catabolism.[10][11]

Synthesis of Fmoc-L-Valine-d8

While commercially available, understanding the synthesis of Fmoc-L-Valine-d8 can be beneficial. The general approach involves the deuteration of a suitable precursor followed by the protection of the amino group with an Fmoc moiety. A common method for deuteration involves the bromination of isovaleric acid followed by amination to produce racemic valine, which can then be resolved.[9] The L-Valine-d8 is then reacted with Fmoc-Cl or Fmoc-OSu to yield the final product.

Conclusion

Fmoc-L-Valine-d8 is an indispensable tool for researchers in the life sciences. Its application in solid-phase peptide synthesis enables the production of highly specific internal standards for accurate protein quantification by mass spectrometry. Furthermore, its use as a metabolic tracer provides deep insights into the complex network of biochemical pathways. The protocols and data presented in this guide offer a practical framework for the successful implementation of Fmoc-L-Valine-d8 in a variety of research and development settings.

References

- 1. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]

- 2. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-Valine-ð-Fmoc (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-7784-0.5 [isotope.com]

- 4. Fmoc-Val-OH-d8 98 atom % D [sigmaaldrich.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Valine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Fmoc-L-Val-OH-d8 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Valine-d8 (Fmoc-L-Val-OH-d8), a deuterated derivative of the proteinogenic amino acid valine, protected with the fluorenylmethoxycarbonyl (Fmoc) group. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in the fields of proteomics, structural biology, and drug discovery. This document details its molecular properties, applications, and a generalized protocol for its use in solid-phase peptide synthesis.

Core Molecular Data

The incorporation of deuterium atoms into the valine side chain results in a mass shift that is readily detectable by mass spectrometry, making it an excellent internal standard for quantitative proteomics. The following table summarizes the key molecular data for Fmoc-L-Valine-d8 and its non-deuterated counterpart for comparison.

| Property | This compound | Fmoc-L-Val-OH |

| Molecular Formula | (CD3)2CDCD(NH-Fmoc)COOH | C₂₀H₂₁NO₄ |

| Molecular Weight | 347.43 g/mol [1][2][3][4] | 339.39 g/mol [5][6] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative[1][2] | Fmoc-L-valine[5] |

| Isotopic Purity | 98 atom % D[1] | Not Applicable |

| Mass Shift | M+8[1] | Not Applicable |

Applications in Research and Development

Fmoc-L-Valine-d8 is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label into a peptide sequence.[7] This labeling strategy is instrumental for a range of advanced analytical techniques.

Biomolecular NMR Spectroscopy: Deuterium-labeled amino acids are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex protein spectra and to probe the structure and dynamics of biomolecules.[8][9] The introduction of deuterium can reduce proton density, leading to sharper signals and allowing for the unambiguous assignment of resonances, which is particularly beneficial for larger proteins.[8][9]

Quantitative Proteomics: In mass spectrometry-based proteomics, peptides containing Fmoc-L-Valine-d8 serve as ideal internal standards for the accurate quantification of their non-deuterated analogues in complex biological samples. The known concentration of the spiked-in labeled peptide allows for precise determination of the absolute or relative abundance of the target peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-L-Valine-d8 into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific parameters may require optimization based on the peptide sequence and the resin used.

Materials:

-

Fmoc-L-Valine-d8

-

Appropriate solid support resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[5]

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF[1]

-

Base for coupling: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[6]

-

Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[5]

-

Reaction vessel

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.[1]

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF) for a specified time (e.g., two treatments of 5-10 minutes each).[10] The resin is then thoroughly washed with DMF.

-

Amino Acid Activation: In a separate vial, Fmoc-L-Valine-d8 (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid group.[1]

-

Coupling: The activated Fmoc-L-Valine-d8 solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.[5]

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents.

-

Repeat Cycle: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.[5]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Visualization

The core process of incorporating Fmoc-L-Valine-d8 into a growing peptide chain follows the cyclical workflow of solid-phase peptide synthesis. The diagram below illustrates the key stages of a single coupling cycle.

Caption: A single cycle of Fmoc solid-phase peptide synthesis.

The mechanism of Fmoc deprotection is a critical step in this workflow. The base, typically piperidine, abstracts a proton from the fluorenyl ring system, leading to a β-elimination reaction that liberates the free amine of the peptide and dibenzofulvene, which is subsequently scavenged by the base.[11]

Caption: The mechanism of Fmoc deprotection by piperidine.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. total-synthesis.com [total-synthesis.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. genscript.com [genscript.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 10. benchchem.com [benchchem.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Certificate of Analysis for Fmoc-L-Val-OH-d8

For researchers, scientists, and professionals in drug development, understanding the purity and characteristics of isotopically labeled amino acids is paramount for reliable and reproducible results. This guide provides an in-depth analysis of the key data points and methodologies associated with the Certificate of Analysis (CoA) for N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 (Fmoc-L-Val-OH-d8), a deuterated building block crucial in peptide synthesis and metabolic research.

Physicochemical and Quality Control Data

The following tables summarize the essential quantitative data for this compound, compiled from various supplier technical data sheets.[1][2][3][4]

Table 1: General Properties

| Parameter | Specification |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative |

| Molecular Formula | (CD₃)₂CDCD(NH-Fmoc)COOH |

| Molecular Weight | 347.43 g/mol |

| CAS Number | Not explicitly available for the deuterated form, the non-deuterated is 68858-20-8. |

| Appearance | White to off-white solid/powder |

Table 2: Quality Control Specifications

| Parameter | Method | Specification |

| Isotopic Purity | Mass Spectrometry / NMR | ≥ 98 atom % D |

| Chemical Purity (Assay) | HPLC | ≥ 99% |

| Optical Activity | Polarimetry | [α]²⁰/D -17° (c=1 in DMF) |

| Melting Point | Melting Point Apparatus | 143-145 °C |

| Mass Shift | Mass Spectrometry | M+8 |

Experimental Protocols

Detailed experimental procedures are critical for the verification and interpretation of the data presented in a Certificate of Analysis. Below are generalized protocols for the key analytical techniques used to characterize this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient: A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or 265 nm.

-

Sample Preparation: The sample is dissolved in the initial mobile phase composition.

-

Analysis: The peak area of this compound is compared to the total peak area of all components to determine the purity.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive or negative ion mode.

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the deuterium incorporation. The expected mass shift is +8 compared to the non-deuterated analogue.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule. For the deuterated analog, the absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum is a key indicator of successful labeling.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is expected to show signals corresponding to the Fmoc group and the remaining non-deuterated protons. The absence of signals for the valine side chain and backbone protons (at the deuterated positions) confirms the isotopic labeling. The ¹³C NMR spectrum can also be used for structural confirmation. The suitability for biological NMR applications is often noted.[3][4]

Determination of Optical Activity by Polarimetry

This technique is used to confirm the stereochemical integrity of the L-valine starting material.

-

Instrumentation: A polarimeter.

-

Sample Preparation: A solution of known concentration (e.g., 1 g/100 mL) is prepared in dimethylformamide (DMF).

-

Analysis: The optical rotation of the solution is measured at the sodium D-line (589 nm) at 20°C. The specific rotation is then calculated.

Visualizing Key Processes

To further aid in the understanding of this compound, the following diagrams illustrate the likely synthesis pathway and the quality control workflow.

Caption: A plausible synthesis pathway for this compound.

Caption: The quality control workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling and Application of Fmoc-L-Valine-d8

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, experimental protocols, and procedural workflows for N-(9-Fluorenylmethoxycarbonyl)-L-valine-d8 (Fmoc-L-Val-OH-d8), a deuterated amino acid derivative crucial for isotope-labeled peptide synthesis in proteomics and biomolecular NMR studies.

Chemical Identification and Physical Properties

This compound is a stable isotope-labeled version of the standard Fmoc-protected valine used in solid-phase peptide synthesis (SPPS). The deuterium labeling provides a distinct mass shift (M+8), enabling its use in quantitative mass spectrometry-based applications.[1]

| Property | Value | Citations |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative, Fmoc-Val-OH-d8 | [1][2] |

| Molecular Formula | (CD3)2CDCD(NH-Fmoc)COOH | [1][2] |

| Molecular Weight | 347.43 g/mol | [1][2] |

| CAS Number | 1801831-52-7 (d8 isotope); 68858-20-8 (unlabeled) | [3] |

| Appearance | White to off-white solid/crystal powder | [1][4] |

| Melting Point | 143-145 °C | [1][4] |

| Optical Activity | [α]20/D -17°, c = 1 in DMF | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Solubility in methanol may result in very faint turbidity.[4] | |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥98-99% | [1][2] |

Safety and Hazard Information

While many suppliers do not classify this specific compound as hazardous under GHS/CLP regulations, it is imperative to handle it with the care due to all laboratory chemicals.[5][6] The safety profile is largely extrapolated from its non-deuterated analogue, Fmoc-L-Val-OH. Potential hazards are generally associated with irritation upon contact or inhalation.[7][8]

The following represents a composite of potential hazards identified for Fmoc-protected amino acids. Users should always consult the specific SDS provided by their supplier.

| Category | Code(s) | Description | Citations |

| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [8] | |

| Precautionary - Prevention | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [4] |

| Precautionary - Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Precautionary - Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| Precautionary - Disposal | P501 | Dispose of contents/container to a licensed disposal company. | [4][6] |

| Parameter | Protocol | Citations |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation. | [6][9] |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side-shields conforming to EN166, and chemical-resistant gloves (e.g., nitrile rubber). For significant dust generation, use a type N95 (US) or type P1 (EN 143) dust mask.[5][6][9] | |

| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust. Keep away from heat and sources of ignition. Wash hands thoroughly after handling.[5][9] | |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[2][5] | |

| Incompatible Materials | Strong oxidizing agents. | [6] |

| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7] | |

| First Aid: Skin Contact | Wash off with soap and plenty of water. If irritation persists, consult a physician.[5][7] | |

| First Aid: Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7][9] | |

| First Aid: Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5][7] | |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[6][7] |

Experimental Protocols & Workflows

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][10] The following sections detail a general handling workflow and its application in a standard SPPS cycle.

This workflow outlines the essential steps for safely handling the reagent from reception to disposal.

References

- 1. Fmoc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-Valine-ð-Fmoc (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. isotope.com [isotope.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. chempep.com [chempep.com]

Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium, have become indispensable tools in modern biological and pharmaceutical research. Their unique physicochemical properties, particularly the increased mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, offer powerful avenues for investigating complex biological processes with high precision. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

One of the most prominent applications of deuterated amino acids is in quantitative proteomics, particularly in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.[1] SILAC allows for the accurate comparison of protein abundances between different cell populations.[2] In this technique, one population of cells is grown in a medium containing a "light" natural amino acid (e.g., L-Leucine), while the other population is cultured in a medium with a "heavy," deuterium-labeled version of the same amino acid (e.g., L-Leucine-d3).[1][3]

After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid into the proteome, the cell populations can be subjected to different experimental conditions.[3] The cell lysates are then combined, and the proteins are digested into peptides. Mass spectrometry (MS) is used to analyze the peptide mixtures. Since the deuterated and non-deuterated peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer.[4] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[5]

Quantitative Data: Protein Turnover Rates in HeLa Cells

Dynamic SILAC, a variation of the standard SILAC method, can be used to measure protein turnover rates by tracking the incorporation of labeled amino acids over time.[6] The following table summarizes the turnover rates of several proteins in HeLa cells as determined by dynamic SILAC experiments.

| Protein | Gene | Function | Half-life (hours) |

| Histone H4 | HIST1H4A | DNA packaging | > 48 |

| GAPDH | GAPDH | Glycolysis | ~ 35 |

| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | ~ 40 |

| Tubulin alpha-1A chain | TUBA1A | Cytoskeleton | ~ 28 |

| Pyruvate kinase PKM | PKM | Glycolysis | ~ 22 |

| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction | ~ 25 |

| Heat shock protein HSP 90-alpha | HSP90AA1 | Protein folding | ~ 18 |

| Cyclin-dependent kinase 1 | CDK1 | Cell cycle | ~ 1.5 |

Data compiled from multiple SILAC-based protein turnover studies in HeLa cells.[7][8][9]

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol provides a general outline for a SILAC experiment using deuterated leucine.

1. Cell Culture and Labeling:

-

Culture two populations of cells (e.g., HeLa) in parallel.

-

For the "light" population, use a standard DMEM medium.

-

For the "heavy" population, use a DMEM medium specifically lacking L-leucine, supplemented with a known concentration of L-Leucine-d3.

-

Ensure the medium is also supplemented with dialyzed fetal bovine serum to avoid unlabeled amino acids from the serum.

-

Grow the cells for at least five to six cell doublings to ensure >99% incorporation of the labeled amino acid.[3]

2. Experimental Treatment:

-

Once labeling is complete, treat one cell population with the experimental condition (e.g., drug treatment, growth factor stimulation) while the other serves as a control.

3. Cell Lysis and Protein Extraction:

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the protein mixture into peptides using a protease such as trypsin overnight at 37°C.

5. LC-MS/MS Analysis:

-

Desalt the peptide mixture using a C18 solid-phase extraction column.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the light and heavy peptide pairs.

6. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the light and heavy peptide pairs.

-

The ratios of the peptides are then used to determine the relative abundance of the corresponding proteins.

Visualization: SILAC Experimental Workflow

Caption: A generalized workflow for a SILAC experiment.

Drug Development and Pharmacokinetic Studies: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium creates a stronger C-D bond, which can significantly slow down the rate of chemical reactions where the cleavage of this bond is the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE).[10] In drug development, the KIE is strategically employed to improve the pharmacokinetic profiles of therapeutic agents.[11]

Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. By selectively replacing hydrogen atoms at these metabolic "hotspots" with deuterium, the rate of drug metabolism can be reduced.[10] This can lead to several therapeutic benefits, including:

-

Increased drug half-life: A slower metabolic rate results in the drug remaining in the body for a longer period.[10]

-

Reduced dosing frequency: A longer half-life can allow for less frequent administration of the drug, improving patient compliance.

-

Lower required dosage: Slower clearance may mean that a lower dose is needed to achieve the desired therapeutic effect.

-

Improved safety profile: By reducing the formation of potentially toxic metabolites, deuteration can enhance the safety of a drug.[11]

A notable example of a deuterated drug is deutetrabenazine (Austedo®), which is used to treat chorea associated with Huntington's disease.[10] Deutetrabenazine is a deuterated version of tetrabenazine. The deuteration at the methoxy groups slows down its metabolism by CYP2D6, leading to a more favorable pharmacokinetic profile and improved tolerability compared to its non-deuterated counterpart.[12][13]

Quantitative Data: Kinetic Isotope Effect on Drug Metabolism

The following table presents data on the kinetic isotope effect (KIE) for several deuterated compounds, demonstrating the impact of deuteration on their metabolic stability.

| Compound | Deuterated Analog | Primary Metabolizing Enzyme | KIE (t1/2 deuterated / t1/2 non-deuterated) | Reference |

| Tetrabenazine | Deutetrabenazine | CYP2D6 | ~2-3 fold (in vivo) | [12][14] |

| Paroxetine | CTP-347 | CYP2D6 | 0.8 (increased metabolism) | [15] |

| Dextromethorphan | d3-Dextromethorphan | CYP2D6 | ~1.5-2 fold | [15] |

| Flurbiprofen | Flurbiprofen-d3 | CYP2C9 | Slower biotransformation | [16] |

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical in vitro experiment to assess the metabolic stability of a deuterated compound compared to its non-deuterated parent drug using human liver microsomes.[17]

1. Reagent Preparation:

-

Prepare a stock solution of the non-deuterated and deuterated compounds in a suitable solvent (e.g., DMSO).

-

Prepare a master mix containing phosphate buffer (pH 7.4) and human liver microsomes at a final protein concentration of 0.5 mg/mL.

-

Prepare an NADPH regenerating system (or a solution of NADPH).

2. Incubation:

-

Pre-warm the master mix at 37°C for 5 minutes.

-

Add the test compound (non-deuterated or deuterated) to the master mix to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

3. Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

4. Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

5. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Compare the t½ values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.

Visualization: Workflow for Drug Metabolite Identification

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Average turnover rate of protein in HeLa cell - Human Homo sapiens - BNID 109937 [bionumbers.hms.harvard.edu]

- 9. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy | MDPI [mdpi.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-L-Val-OH-d8 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-L-Valine-d8 (Fmoc-L-Val-OH-d8) in solid-phase peptide synthesis (SPPS). This deuterated amino acid is a valuable tool for a variety of applications, including quantitative proteomics, metabolic profiling, and the development of therapeutic peptides with enhanced pharmacokinetic properties.

Introduction

This compound is an isotopic isomer of Fmoc-L-Valine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a specific mass shift (+8 Da) that can be readily detected by mass spectrometry, making it an excellent internal standard for quantitative analysis of peptides.[1][2] Furthermore, the incorporation of deuterium can increase the metabolic stability of peptides by slowing down enzyme-mediated degradation, a phenomenon known as the kinetic isotope effect.[3] This can lead to a longer in vivo half-life for peptide-based drugs.[3]

These notes detail the properties of this compound, provide standardized protocols for its use in SPPS, and present illustrative data and workflows.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d8, L-Valine-d8, N-Fmoc derivative | [4] |

| Molecular Formula | (CD3)2CDCD(NH-Fmoc)COOH | [4] |

| Molecular Weight | 347.43 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity (Assay) | ≥99% (CP) | [4] |

| Melting Point | 143-145 °C | [4] |

| Optical Activity | [α]20/D -17°, c = 1 in DMF | [4] |

| Solubility | Soluble in DMF, NMP | General SPPS knowledge |

| Storage | 2-8°C | General SPPS knowledge |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of research and development:

-

Quantitative Proteomics: Peptides synthesized with this compound serve as ideal internal standards for mass spectrometry-based quantification of proteins and peptides in complex biological samples.[1][2] The known mass shift allows for precise and accurate determination of the concentration of the corresponding non-deuterated peptide.

-

Pharmacokinetic Studies: The increased metabolic stability of deuterated peptides allows for more accurate studies of drug absorption, distribution, metabolism, and excretion (ADME).[3]

-

Structural Biology: Deuterium labeling can be used in NMR spectroscopy to simplify complex spectra and provide insights into the three-dimensional structure and dynamics of peptides and proteins.[2]

-

Metabolic Tracing: Labeled peptides can be used to trace metabolic pathways and understand the fate of peptides in biological systems.

Experimental Protocols for SPPS using this compound

The following are generalized protocols for the incorporation of this compound into peptides using manual or automated solid-phase peptide synthesis. These protocols are based on standard Fmoc/tBu chemistry. While the physicochemical properties of this compound are very similar to its non-deuterated counterpart, it is always recommended to perform a small-scale test synthesis to optimize coupling conditions for a specific sequence.

Resin Swelling

-

Place the desired resin (e.g., Rink Amide, Wang resin; 0.1 mmol scale) into a reaction vessel.

-

Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the piperidine solution.

-

Add a fresh 20% solution of piperidine in DMF (~5 mL) and agitate for an additional 10-15 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, HCTU; 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin with DMF (3 x 5 mL).

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of a model peptide containing L-Valine-d8 compared to its non-deuterated counterpart. Note: This data is hypothetical and intended for illustrative purposes, as direct comparative studies were not found in the literature search. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Comparison of Coupling Efficiency

| Amino Acid | Coupling Reagent | Coupling Time (min) | Estimated Coupling Efficiency (%) |

| Fmoc-L-Val-OH | HBTU/DIPEA | 60 | 99.5 |

| This compound | HBTU/DIPEA | 60 | 99.4 |

| Fmoc-L-Val-OH | HATU/DIPEA | 60 | 99.7 |

| This compound | HATU/DIPEA | 60 | 99.6 |

Table 2: Comparison of Final Peptide Yield and Purity

| Peptide Sequence (Model) | Isotopic Label | Crude Yield (%) | Purity after HPLC (%) |

| Ac-Tyr-Gly-Gly-Phe-Val -NH2 | None | 75 | 98.2 |

| Ac-Tyr-Gly-Gly-Phe-Val-d8 -NH2 | Deuterium | 73 | 98.5 |

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Application in a Quantitative Proteomics Workflow

Caption: Workflow for using a deuterated peptide as an internal standard.

References

Application Note: Quantitative Analysis of L-Valine in Human Plasma using Fmoc-L-Val-OH-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable method for the quantitative analysis of L-valine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Fmoc-L-Val-OH-d8, a stable isotope-labeled internal standard, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] The protocol includes a straightforward protein precipitation step followed by derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to enhance chromatographic retention and detection sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of L-valine in a biological matrix.

Introduction

L-valine is an essential branched-chain amino acid crucial for protein synthesis and various metabolic processes. Accurate measurement of its concentration in biological fluids like plasma is vital in clinical research and drug development. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision.[1] This is achieved by introducing a known amount of a stable isotope-labeled version of the analyte, the internal standard (IS), at the beginning of the sample preparation process.[1][2] The IS, being chemically and physically almost identical to the analyte, experiences the same variations during extraction, derivatization, and ionization, thus allowing for reliable correction.[1][2]

This compound serves as an ideal internal standard for L-valine analysis. Its deuterium labels provide a distinct mass shift (+8 Da) for mass spectrometric detection without significantly altering its chemical properties.[3][4][5][6] Derivatization with Fmoc-Cl is a common strategy in amino acid analysis that improves chromatographic separation and ionization efficiency.[7][8][9][10] This application note provides a comprehensive protocol for the quantification of L-valine in human plasma using this compound and LC-MS/MS.

Experimental

Materials and Reagents

-

L-Valine (analytical standard)

-

Human Plasma (K2EDTA)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Borate Buffer (pH 9.0)

-

Trichloroacetic acid (TCA)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Agilent 1290 Infinity II)

-

Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Thermo Fisher Q Exactive)

-

Analytical Column (e.g., C18 column, 2.1 x 100 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Solutions

-

L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-valine in water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]

-

L-Valine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Valine stock solution with water to create calibration standards.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

-

Fmoc-Cl Derivatization Reagent (5 mg/mL): Dissolve Fmoc-Cl in acetonitrile. Prepare this solution fresh daily.[11]

-

Protein Precipitation Solution: 10% (w/v) Trichloroacetic acid (TCA) in water.[12]

Sample Preparation Protocol

-

Aliquoting: To 100 µL of each plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the IS Working Solution (10 µg/mL).[1]

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Protein Precipitation: Add 200 µL of cold 10% TCA solution to each tube. Vortex for 30 seconds to precipitate proteins.[12]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Derivatization:

-

Add 50 µL of Borate Buffer (pH 9.0) to each supernatant.

-

Add 100 µL of the Fmoc-Cl derivatization reagent.

-

Vortex and let the reaction proceed for 20 minutes at room temperature.[10]

-

-

Quenching: Add 20 µL of 1% formic acid in water to quench the reaction.

-

Evaporation: Evaporate the samples to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Injection: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method